1-[(2-Chlorophenyl)acetyl]piperazine chemical structure and molecular weight
An In-Depth Technical Guide to 1-[(2-Chlorophenyl)acetyl]piperazine and its Congener, 1-(2-Chlorophenyl)piperazine Introduction and Nomenclature Analysis This technical guide provides a comprehensive overview of the chem...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-[(2-Chlorophenyl)acetyl]piperazine and its Congener, 1-(2-Chlorophenyl)piperazine
Introduction and Nomenclature Analysis
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of piperazine derivatives related to the 2-chlorophenyl moiety. The query for "1-[(2-Chlorophenyl)acetyl]piperazine" specifies a distinct chemical entity. However, in scientific literature and commercial databases, the structurally related and more frequently studied compound is 1-(2-Chlorophenyl)piperazine. This guide will first delineate the structure and properties of the requested molecule, 1-[(2-Chlorophenyl)acetyl]piperazine, and then provide an in-depth analysis of the more prominent compound, 1-(2-Chlorophenyl)piperazine, which is likely the intended subject of interest for researchers in drug development.
1-[(2-Chlorophenyl)acetyl]piperazine is formed by the acylation of one of the nitrogen atoms of the piperazine ring with a (2-chlorophenyl)acetyl group. This creates an amide linkage. In contrast, 1-(2-Chlorophenyl)piperazine involves a direct bond between the C1 nitrogen of the piperazine ring and the C2 position of the chlorophenyl ring, forming an N-arylpiperazine.
PART 1: Chemical Structure and Molecular Properties
A precise understanding of the molecular structure and physicochemical properties is foundational for any application in research and development.
1-[(2-Chlorophenyl)acetyl]piperazine
This compound is a derivative of piperazine characterized by an N-acetyl linkage.
Chemical Structure:
Caption: Chemical structure of 1-[(2-Chlorophenyl)acetyl]piperazine.
Molecular Properties:
Property
Value
Molecular Formula
C₁₂H₁₅ClN₂O
Molecular Weight
238.71 g/mol
IUPAC Name
1-[(2-chlorophenyl)acetyl]piperazine
1-(2-Chlorophenyl)piperazine
This N-arylpiperazine is a widely used building block in medicinal chemistry.[1][2]
Chemical Structure:
Caption: Chemical structure of 1-(2-Chlorophenyl)piperazine.
The synthesis of these molecules leverages fundamental principles of organic chemistry, particularly nucleophilic substitution and acylation reactions involving the piperazine core.
Synthesis of 1-[(2-Chlorophenyl)acetyl]piperazine
The most direct method for synthesizing this amide is through the acylation of piperazine. This reaction exploits the nucleophilicity of the secondary amines in the piperazine ring.
Caption: Synthetic workflow for 1-[(2-Chlorophenyl)acetyl]piperazine.
Experimental Protocol: General Procedure for N-Acylation
Dissolution: Dissolve piperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dioxane) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution to act as an acid scavenger.
Acylating Agent Addition: Slowly add a solution of (2-chlorophenyl)acetyl chloride (1.0 eq), derived from (2-chlorophenyl)acetic acid, to the stirred piperazine solution.[4] The use of the acyl chloride is generally preferred over the carboxylic acid for higher reactivity.
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up: Quench the reaction with water and extract the product into an organic solvent.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of 1-(2-Chlorophenyl)piperazine
The synthesis of N-arylpiperazines is a cornerstone of many pharmaceutical production lines. A common and efficient method is the palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2-chlorobenzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).
Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a strong base like sodium tert-butoxide (1.4 eq).
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel to yield the pure 1-(2-chlorophenyl)piperazine.
PART 3: Applications in Research and Drug Development
The piperazine moiety is a privileged scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates.[5] The 1-(2-chlorophenyl)piperazine structure, in particular, is a key intermediate in the synthesis of several centrally active agents.
Antipsychotic Agents: Derivatives of 1-(2-chlorophenyl)piperazine are investigated for their antipsychotic properties. These compounds often exhibit high affinity for dopamine (D₂) and serotonin (5-HT) receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[2] For example, it is a precursor to drugs that share a pharmacological profile similar to clozapine.[2]
Central Nervous System (CNS) Disorders: The lipophilic nature of the chlorophenyl group combined with the basic piperazine ring allows these molecules to cross the blood-brain barrier, making them suitable candidates for targeting CNS disorders.[2]
Cardiovascular and Cerebrovascular Diseases: Certain piperazine derivatives have shown potential in the treatment of cardiovascular and cerebrovascular diseases.[1]
Conclusion
This technical guide has detailed the chemical structures, molecular weights, and synthetic pathways for both 1-[(2-Chlorophenyl)acetyl]piperazine and the more prevalent research chemical, 1-(2-Chlorophenyl)piperazine. While the former is a classic amide derivative, the latter serves as a critical building block in the development of pharmaceuticals, particularly those targeting the central nervous system. The provided synthetic protocols offer a foundational methodology for researchers, and the outlined applications underscore the importance of this chemical family in modern drug discovery.
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An In-Depth Technical Guide to the Multifaceted Mechanism of Action of 1-[(2-Chlorophenyl)acetyl]piperazine Derivatives
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 1-[(2-chlorophen...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 1-[(2-chlorophenyl)acetyl]piperazine derivatives, a class of compounds with significant potential in the development of novel therapeutics for neurological disorders. As a Senior Application Scientist, this document synthesizes key findings from preclinical research to offer a detailed exploration of the molecular targets and cellular pathways modulated by these compounds.
Executive Summary
Derivatives of 1-[(2-chlorophenyl)acetyl]piperazine have demonstrated promising anticonvulsant properties in various preclinical models. Emerging evidence suggests that their therapeutic effects are not mediated by a single, discrete mechanism but rather through a multi-target engagement strategy. This guide will delve into the three primary proposed mechanisms of action: antagonism of GABA-A receptors, modulation of voltage-gated sodium channels, and potential interaction with kainate receptors. By understanding these intricate molecular interactions, researchers can better design and develop next-generation therapeutics with improved efficacy and safety profiles.
Section 1: The Piperazine Scaffold: A Privileged Structure in Neuropharmacology
The piperazine ring is a ubiquitous heterocyclic motif found in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for critical interactions with various receptors and ion channels. The 1-[(2-chlorophenyl)acetyl]piperazine core combines this privileged scaffold with a substituted phenylacetyl moiety, creating a chemical space ripe for exploration and optimization in drug discovery.
Section 2: Primary Mechanism of Action: GABA-A Receptor Antagonism
A significant body of evidence points towards the direct modulation of the γ-aminobutyric acid type A (GABA-A) receptor as a primary mechanism of action for this class of compounds. GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its receptor is a key target for many anxiolytic, sedative, and anticonvulsant drugs.[1]
Direct Antagonistic Activity
Studies have demonstrated that chlorophenylpiperazine derivatives are potent antagonists of the human α1β2γ2 GABA-A receptor.[2] Specifically, 1-(2-chlorophenyl)piperazine (2CPP), a core component of the derivatives , has been shown to concentration-dependently inhibit the GABA-evoked ion current.[2] This antagonistic action is thought to contribute to a reduction in neuronal inhibition, which, while seemingly counterintuitive for an anticonvulsant, may play a role in rebalancing aberrant neuronal circuitry in certain pathological states.
Quantitative Insights
The potency of this antagonism has been quantified, with 1-(2-chlorophenyl)piperazine exhibiting an IC20 value of 46μM and inducing a maximum inhibition of approximately 90% at a concentration of 1mM.[2]
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
To functionally characterize the modulatory effects of 1-[(2-chlorophenyl)acetyl]piperazine derivatives on GABA-A receptors, the TEVC technique in Xenopus laevis oocytes is a robust and widely used method.
Rationale: This system allows for the heterologous expression of specific GABA-A receptor subunit combinations, providing a clean and controlled environment to study direct drug-receptor interactions without the complexity of a native neuronal system.
Step-by-Step Methodology:
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis frog.
cRNA Injection: Inject oocytes with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate the oocytes for 2-5 days to allow for receptor expression.
Electrophysiological Recording:
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
Clamp the oocyte membrane potential at a holding potential of -70 mV.
GABA Application and Compound Testing:
Establish a baseline GABA-evoked current by applying a sub-maximal concentration of GABA (e.g., EC20) until a stable response is achieved.
Co-apply the 1-[(2-chlorophenyl)acetyl]piperazine derivative with GABA and record the change in current amplitude.
Perform concentration-response experiments to determine the IC50 of the derivative.
Data Analysis: Analyze the recorded currents to quantify the extent of inhibition and determine key pharmacological parameters.
Diagram of Experimental Workflow:
Caption: Simplified representation of a voltage-clamp protocol to elicit sodium currents.
Section 4: Potential Interaction with Kainate Receptors
Kainate receptors are a subtype of ionotropic glutamate receptors that play a role in synaptic transmission and plasticity. Their dysfunction has been implicated in epilepsy, making them an attractive target for anticonvulsant drug development.
Evidence for Antagonism
While direct evidence for the interaction of 1-[(2-chlorophenyl)acetyl]piperazine derivatives with kainate receptors is still emerging, related piperazine-2,3-dicarboxylic acid derivatives have been identified as dual antagonists of NMDA and GluK1-containing kainate receptors. [3]This suggests that the piperazine scaffold is capable of interacting with the ligand-binding domain of these receptors.
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay is a powerful technique to determine the affinity of a compound for a specific receptor.
Rationale: This method provides a direct measure of the binding interaction between the test compound and the kainate receptor, allowing for the determination of the binding affinity (Ki).
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes from a cell line or brain tissue known to express the kainate receptor subtype of interest (e.g., GluK1).
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the kainate receptor (e.g., [³H]kainate), and varying concentrations of the unlabeled test compound.
Incubation: Incubate the plate to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of radioligand displacement versus the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki value.
Diagram of Radioligand Binding Assay Principle:
Caption: Competitive binding of a radioligand and a test compound to a receptor.
Section 5: In Vivo Corroboration: The Maximal Electroshock (MES) Seizure Model
The anticonvulsant activity of 1-[(2-chlorophenyl)acetyl]piperazine derivatives observed through their multi-target engagement is ultimately validated in in vivo models of epilepsy. The MES test is a widely used and predictive model for generalized tonic-clonic seizures.
[3]
Efficacy in the MES Model
Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the core scaffold of interest, have demonstrated significant protection in the MES seizure model. [4]This in vivo efficacy provides strong support for the therapeutic potential of this compound class.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice
Rationale: The MES model is used to identify compounds that prevent the spread of seizures, a key characteristic of effective anticonvulsant drugs.
Step-by-Step Methodology:
Animal Preparation: Use adult male mice, acclimatized to the laboratory environment.
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).
Electrode Placement: At the time of predicted peak drug effect, apply corneal electrodes moistened with saline to the eyes of the mouse.
Electrical Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
Data Analysis: Calculate the percentage of animals in each group that are protected from the tonic hindlimb extension. Determine the median effective dose (ED50) using probit analysis.
Diagram of MES Experimental Setup:
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Conclusion
The mechanism of action of 1-[(2-chlorophenyl)acetyl]piperazine derivatives is complex and multifaceted, involving interactions with key targets in the central nervous system. Their ability to antagonize GABA-A receptors, modulate voltage-gated sodium channels, and potentially interact with kainate receptors positions them as promising candidates for the development of novel anticonvulsant therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate pharmacology of this compound class and to advance their development towards clinical application.
References
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Perrone, R., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(15), 2946-2951. [Link]
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Blood-brain barrier permeability of 1-[(2-Chlorophenyl)acetyl]piperazine
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-[(2-Chlorophenyl)acetyl]piperazine Foreword: The Impermeable Fortress and the Key In the landscape of central nervous system (CNS) drug d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-[(2-Chlorophenyl)acetyl]piperazine
Foreword: The Impermeable Fortress and the Key
In the landscape of central nervous system (CNS) drug development, the blood-brain barrier (BBB) stands as the most formidable obstacle. This highly selective, dynamic interface protects the brain's delicate homeostasis but simultaneously prevents approximately 98% of small-molecule drugs from reaching their intended targets.[1] For a novel therapeutic candidate to be effective against neurological or psychiatric disorders, it must possess the specific physicochemical and biological keys to unlock this gate.
This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of a novel chemical entity, using the hypothetical candidate 1-[(2-Chlorophenyl)acetyl]piperazine as a case study. The structure, featuring a piperazine core often found in CNS-active compounds and a substituted chlorophenyl group, presents a compelling profile for investigation.[2][3][4] We will progress from high-throughput computational predictions to rigorous cell-based assays and culminate in the gold-standard of in vivo validation, explaining the causality behind each experimental choice to provide a self-validating, scientifically sound workflow.
Part 1: In Silico Profiling: The Predictive First Pass
Rationale: Before committing to resource-intensive wet-lab experiments, in silico modeling provides a critical first assessment of a compound's potential to cross the BBB.[1][5][6] These computational tools use a molecule's structure to calculate key physicochemical properties and predict its behavior based on large datasets of known compounds, allowing for early-stage filtering and prioritization.
Core Physicochemical Descriptors
The ability of a small molecule to passively diffuse across the lipid membranes of the BBB is heavily influenced by a handful of key properties. Generally, CNS drug candidates are small (<400 Da), moderately lipophilic, and have a limited number of hydrogen bond donors and acceptors.[7]
Methodology: Property Calculation
Obtain the 2D structure or SMILES string of 1-[(2-Chlorophenyl)acetyl]piperazine.
Utilize computational chemistry software (e.g., MOE, Schrödinger Suite, or open-source tools like RDKit) to calculate the following descriptors:
Molecular Weight (MW): The mass of the molecule.
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding capacity.
Hydrogen Bond Donors (HBD) & Acceptors (HBA): Counts of functional groups that can participate in hydrogen bonding.
Data Presentation: Hypothetical Physicochemical Profile
QSAR models use statistical methods to build a correlation between chemical structure and a biological property, in this case, the brain-to-plasma concentration ratio (logBB).[6][8]
Methodology: logBB Prediction
Input the molecular structure into a validated, commercially available or in-house QSAR model for BBB penetration.
The model's algorithm compares the calculated descriptors of the test compound against its internal database to estimate a logBB value. A logBB > 0 indicates preferential distribution into the brain, while a logBB < 0 suggests poor penetration.
Data Presentation: Hypothetical logBB Prediction
Model
Predicted logBB
Classification
Support Vector Machine (SVM) Model
0.15
BBB+ (Likely Penetrant)
Multiple Linear Regression Model
0.05
BBB+ (Likely Penetrant)
Interpretation: The hypothetical in silico results for 1-[(2-Chlorophenyl)acetyl]piperazine are promising. The physicochemical properties fall well within the established guidelines for CNS drugs, and multiple predictive models classify it as likely to cross the BBB. This strong initial profile provides a solid rationale for proceeding to experimental validation.
Visualization: In Silico Workflow
Caption: Diagram of a Transwell co-culture BBB model.
Experimental Protocol:
Cell Seeding:
Coat the bottom of a 24-well plate with collagen and seed rat or human astrocytes.
Coat the apical side of a 0.4 µm Transwell insert with collagen and seed human cerebral microvascular endothelial cells (hCMEC/D3).
Place the inserts containing endothelial cells into the wells with the astrocytes to establish the co-culture.
Barrier Formation: Culture the cells for 5-7 days until a confluent monolayer with robust barrier properties is formed.
Barrier Integrity Check (TEER):
Measure the Trans-Endothelial Electrical Resistance (TEER) using an EVOM meter. High TEER values (>150 Ω·cm²) indicate the formation of tight junctions.
Also, assess the permeability of a paracellular marker like Lucifer Yellow, which should be very low in a tight barrier.
[9]4. Permeability Assay (A-to-B):
Add 1-[(2-Chlorophenyl)acetyl]piperazine to the apical (A, blood) chamber.
At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B, brain) chamber.
Quantify the compound concentration in the basolateral samples using LC-MS/MS.
Calculation: Calculate the apparent permeability coefficient (Papp) from the slope of the cumulative amount transported over time.
Data Presentation: Hypothetical Transwell Permeability Data
Interpretation: The high TEER and low Lucifer Yellow flux confirm the validity of the model. The Papp value for our compound is significantly higher than the efflux pump substrate and approaches that of the high permeability control. This result strongly suggests that 1-[(2-Chlorophenyl)acetyl]piperazine not only passively diffuses but is also not a significant substrate for common efflux transporters present in this model.
Part 3: In Vivo Validation: The Definitive Answer
Rationale: In vitro models, while powerful, cannot fully replicate the complex hemodynamics and metabolic environment of a living organism. In vivo studies are the unequivocal gold standard to determine if a compound reaches the brain parenchyma in a physiological setting.
[10]
Methodology: Mouse Brain Uptake Study
Causality: This experiment directly measures the concentration of the compound in the brain and blood after systemic administration, providing the ultimate measure of BBB penetration, the brain-to-plasma ratio (Kp). Cardiac perfusion is a critical step to wash out blood from the cerebral vasculature, ensuring that the measurement reflects only the compound that has crossed into the brain tissue itself.
[11][12]
Experimental Protocol:
Animal Model: Use adult C57BL/6 mice (n=3-4 per time point).
Compound Administration: Administer 1-[(2-Chlorophenyl)acetyl]piperazine via intravenous (IV) tail vein injection at a specific dose (e.g., 2 mg/kg).
Sample Collection: At a predetermined time point (e.g., 30 minutes post-dose), anesthetize the mice.
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
Cardiac Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold saline until the liver is clear, effectively removing all blood from the organs.
Brain Collection: Excise the brain, weigh it, and flash-freeze it in liquid nitrogen. Store all samples at -80°C until analysis.
Bioanalytical Quantification by LC-MS/MS
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its exceptional sensitivity and selectivity, allowing for accurate quantification of low-level analytes in complex biological matrices like plasma and brain homogenate.
[13][14][15]
Sample Preparation & Analysis Protocol:
Brain Homogenization: Homogenize the frozen brain tissue in 4 volumes of PBS to create a brain homogenate.
Extraction:
To a known volume of plasma or brain homogenate, add an internal standard (ideally, a stable isotope-labeled version of the compound).
Perform protein precipitation by adding a 3x volume of cold acetonitrile.
Vortex and centrifuge to pellet the precipitated proteins.
Transfer the supernatant for analysis.
LC-MS/MS Analysis:
Inject the extracted sample onto a reverse-phase C18 HPLC column.
Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
Detect and quantify the compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Data Presentation: Hypothetical LC-MS/MS Parameters
Quantification: Generate calibration curves in both plasma and brain homogenate to calculate the concentration of the compound (ng/mL in plasma, ng/g in brain).
Calculation of Kp: Calculate the brain-to-plasma ratio:
Kp = Cbrain (ng/g) / Cplasma (ng/mL)
Data Presentation: Hypothetical In Vivo Brain Uptake Results
Sample
Concentration (30 min)
Kp (Cbrain/Cplasma)
Interpretation
Plasma
150 ng/mL
\multirow{2}{}{0.8 }
\multirow{2}{}{Sufficient CNS Exposure}
Brain
120 ng/g
Interpretation: A Kp value of 0.8 is excellent for a CNS drug candidate. It demonstrates that 1-[(2-Chlorophenyl)acetyl]piperazine readily crosses the BBB and achieves significant concentrations within the brain tissue, sufficient to engage with its intended CNS target.
Visualization: In Vivo Experimental Workflow
Caption: Workflow for in vivo assessment of BBB permeability.
Overall Synthesis and Conclusion
This technical guide has outlined a systematic, evidence-based pathway for determining the BBB permeability of the novel compound 1-[(2-Chlorophenyl)acetyl]piperazine.
In Silico Prediction: The initial computational analysis was highly favorable, indicating CNS drug-like properties.
In Vitro Assessment: Both the cell-free PAMPA-BBB and the complex cell-based Transwell assays confirmed these predictions, demonstrating high passive permeability and a low likelihood of being an efflux transporter substrate.
In Vivo Validation: The definitive mouse brain uptake study yielded a Kp value of 0.8, confirming that the compound readily enters the brain and achieves therapeutically relevant concentrations.
References
Sharma, P., et al. (2000). p-Chlorophenylalanine, an Inhibitor of Serotonin Synthesis Reduces Blood-Brain Barrier Permeability, Cerebral Blood Flow, Edema Formation and Cell Injury Following Trauma to the Rat Brain. Acta Neurochirurgica Supplementum, 76, 91-95. [Link]
Zub, K., & Anioła, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1952. [Link]
Lucchesi, J., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience, 15, 753726. [Link]
Ajao, F., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 27(3), 1427. [Link]
Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3701. [Link]
Xiong, Y., et al. (2021). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 13(31), 3533-3546. [Link]
Terstappen, G. C., et al. (2022). Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. Pharmaceutics, 14(5), 988. [Link]
Koval, A. A., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(4), M1908. [Link]
Li, L., et al. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. Biomedical Chromatography, 33(4), e4461. [Link]
Frontiers Media SA. (2023). Tetramethylpyrazine attenuates the blood-brain barrier damage against ischemic stroke by targeting endothelin-1/Akt pathway in astrocytes. Frontiers in Pharmacology. [Link]
Logarinho, E., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 56963. [Link]
ResearchGate. (n.d.). (PDF) In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. [Link]
Frontiers Media SA. (2025). 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy. Frontiers in Cellular Neuroscience. [Link]
Kumar, A., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. CNS & Neurological Disorders - Drug Targets, 17(9), 705-713. [Link]
Drug Delivery and Translational Research. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery and Translational Research, 10, 1399-1413. [Link]
Eriksson, J., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 579259. [Link]
Kawamura, A., et al. (2018). Design, Synthesis, and Blood–Brain Barrier Transport Study of Pyrilamine Derivatives as Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 643-648. [Link]
ResearchGate. (n.d.). Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]
Parrasia, S., et al. (2021). An Angiopep2-PAPTP Construct Overcomes the Blood-Brain Barrier. New Perspectives against Brain Tumors. Pharmaceuticals, 14(2), 129. [Link]
Springer. (2024). Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in the rat brain. Analytical and Bioanalytical Chemistry. [Link]
Google Patents. (n.d.). US8722684B2 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment.
MDPI. (2025). A Classification-Based Blood–Brain Barrier Model: A Comparative Approach. International Journal of Molecular Sciences, 26(11), 6092. [Link]
MDPI. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(2), 499. [Link]
bioRxiv. (2022). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. bioRxiv. [Link]
PubMed. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood-Brain Barrier. International Journal of Molecular Sciences, 27(3), 1427. [Link]
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
International Journal of Pharmaceutical Erudition. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. International Journal of Pharmaceutical Erudition. [Link]
Springer Nature Experiments. (n.d.). In Vitro Models of the Blood–Brain Barrier. Springer Nature. [Link]
JoVE. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]
JoVE. (2019). Lucifer Yellow – A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Journal of Visualized Experiments. [Link]
Application Note: Protocol for the Synthesis of 1-[(2-Chlorophenyl)acetyl]piperazine
Introduction and Mechanistic Rationale 1-[(2-Chlorophenyl)acetyl]piperazine is a highly versatile, privileged pharmacophore building block extensively utilized in medicinal chemistry for the development of GPCR ligands,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
1-[(2-Chlorophenyl)acetyl]piperazine is a highly versatile, privileged pharmacophore building block extensively utilized in medicinal chemistry for the development of GPCR ligands, kinase inhibitors, and anti-tubercular agents. The piperazine scaffold provides critical hydrogen-bonding vectors and modulates the physicochemical properties (e.g., solubility, pKa) of drug candidates, while the 2-chlorophenylacetyl moiety frequently occupies hydrophobic binding pockets in target proteins.
Synthesizing mono-acylated piperazines presents a fundamental challenge: piperazine is a symmetrical diamine. Direct acylation with an electrophile typically yields a statistical mixture of unreacted starting material, the desired mono-acylated product, and an undesired di-acylated byproduct, drastically reducing atom economy and complicating chromatographic purification.
To circumvent this, this protocol employs a highly efficient three-stage desymmetrization and protection strategy :
Kinetic Mono-Protection : Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O). By utilizing a stoichiometric excess of piperazine at reduced temperatures, the reaction kinetically favors the formation of mono-Boc-piperazine[1].
Electrophilic N-Acylation : The unprotected secondary amine of the mono-Boc intermediate is acylated using 2-chlorophenylacetyl chloride. An acid chloride is selected over standard carboxylic acid/coupling reagent systems (e.g., EDC/HOBt) because it is highly reactive, highly scalable, and generates only HCl as a byproduct, which is easily scavenged by a tertiary amine base[2].
Acidic Deprotection : The acid-labile Boc group is cleaved using Trifluoroacetic acid (TFA), yielding the final product as a free base following an alkaline workup[3].
Synthetic Workflow
Figure 1: Three-step synthetic workflow for 1-[(2-Chlorophenyl)acetyl]piperazine.
Materials and Reagents
The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in Synthesis
Piperazine (Anhydrous)
86.14
3.0
2.58 g
Starting material; excess prevents di-protection.
Di-tert-butyl dicarbonate (Boc₂O)
218.25
1.0
2.18 g
Electrophilic protecting group.
2-Chlorophenylacetyl chloride
189.04
1.1
2.08 g
Acylating agent.
Triethylamine (TEA)
101.19
2.0
2.8 mL
Acid scavenger (neutralizes HCl).
Trifluoroacetic acid (TFA)
114.02
10.0
7.6 mL
Acidic deprotection agent.
Dichloromethane (DCM)
84.93
N/A
100 mL
Aprotic reaction solvent.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of Mono-Boc-piperazine (tert-Butyl piperazine-1-carboxylate)
Self-Validation Checkpoint: The success of this step relies on strict temperature control and dropwise addition to prevent localized excess of Boc₂O.
Preparation : Dissolve anhydrous piperazine (2.58 g, 30 mmol) in 40 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar[1].
Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
Addition : Dissolve Boc₂O (2.18 g, 10 mmol) in 20 mL of DCM. Transfer this solution to an addition funnel and add it dropwise to the vigorously stirring piperazine solution over 45 minutes. Causality: Slow addition ensures that Boc₂O reacts immediately with the vast excess of piperazine, statistically minimizing the formation of di-Boc-piperazine.
Reaction : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours[1].
Workup : Filter the reaction mixture to remove any precipitated unreacted piperazine. Wash the organic filtrate with distilled water (3 × 30 mL) to extract the remaining water-soluble piperazine. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a white solid.
Stage 2: N-Acylation with 2-Chlorophenylacetyl Chloride
Self-Validation Checkpoint: Ensure the reaction environment is strictly anhydrous; water will rapidly hydrolyze the highly reactive acid chloride into 2-chlorophenylacetic acid, halting the coupling.
Preparation : Dissolve Mono-Boc-piperazine (1.86 g, 10 mmol) in 30 mL of anhydrous DCM under a nitrogen atmosphere.
Base Addition : Add Triethylamine (TEA) (2.8 mL, 20 mmol) to the solution and cool to 0 °C in an ice-water bath. Causality: TEA acts as a non-nucleophilic base to neutralize the HCl generated during acylation. Without it, the HCl would protonate the piperazine derivative, rendering it non-nucleophilic and stalling the reaction[2].
Reaction : Stir at 0 °C for 30 minutes, then allow to warm to RT and stir for an additional 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1, UV/Ninhydrin stain).
Workup : Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer, wash with 1M HCl (20 mL) to remove unreacted amines, followed by brine (30 mL). Dry over Na₂SO₄ and concentrate to yield Intermediate 2 (1-Boc-4-[(2-chlorophenyl)acetyl]piperazine).
Stage 3: Boc Deprotection and Free-Basing
Self-Validation Checkpoint: Rapid gas evolution (CO₂ and isobutylene) indicates active deprotection. Cessation of bubbling suggests completion, which must be verified by LC-MS.
Preparation : Dissolve Intermediate 2 (approx. 3.38 g, 10 mmol) in 20 mL of DCM.
Deprotection : Add TFA (7.6 mL, 100 mmol) dropwise at RT. CAUTION: Vigorous gas evolution will occur[3]. Stir the mixture at RT for 2 hours.
Concentration : Evaporate the DCM and excess TFA under reduced pressure to yield the product as a TFA salt (a thick, yellowish oil)[3].
Free-Basing : To obtain the free base, dissolve the crude oil in 30 mL of DCM and wash vigorously with 2M NaOH (30 mL) until the aqueous layer pH is >10. Extract the aqueous layer with additional DCM (2 × 20 mL).
Final Isolation : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, 1-[(2-Chlorophenyl)acetyl]piperazine, as a pale yellow oil or waxy solid.
Analytical Characterization and Expected Yields
The following table outlines the expected analytical metrics for validating the intermediate and final compounds.
Loss of δ 1.45 (Boc); δ 3.80 (s, 2H); δ 2.7-3.6 (m, 8H, piperazine).
Troubleshooting Guide
Issue: High levels of di-Boc-piperazine formation in Stage 1.
Cause: Insufficient piperazine excess or localized heating during Boc₂O addition.
Solution: Ensure a minimum of 3.0 equivalents of piperazine is used. Increase the dilution of the Boc₂O solution and slow the addition rate to >1 hour at strictly 0 °C[1].
Issue: Low yield in the acylation step (Stage 2).
Cause: Hydrolysis of the 2-chlorophenylacetyl chloride due to wet solvents.
Solution: Use freshly distilled or sure-seal anhydrous DCM. Ensure glassware is oven-dried prior to use[2].
Issue: Incomplete Boc deprotection (Stage 3).
Cause: Insufficient TFA or inadequate reaction time.
Solution: Monitor by LC-MS. If starting material persists, add an additional 5 equivalents of TFA and stir for another hour. Ensure complete removal of TFA during the free-basing workup to prevent salt carryover[3].
References
[2] 2-(2-Chlorophenyl) thiomorpholine hydrochloride | 1172888-52-6. Benchchem. Available at:
[1] Technical Support Center: Strategies to Improve Atom Economy in Piperazine Derivative Synthesis. Benchchem. Available at:
[3] An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry (RSC). Available at:
Application Note: 1-[(2-Chlorophenyl)acetyl]piperazine as a Privileged Precursor in Targeted Drug Discovery
Executive Summary In modern medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on versatile, bifunctional building blocks. 1-[(2-Chlorophenyl)acetyl]piperazine serves as a highly modu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on versatile, bifunctional building blocks. 1-[(2-Chlorophenyl)acetyl]piperazine serves as a highly modular precursor, bridging the gap between structural rigidity and late-stage functionalization. This application note details the physicochemical rationale, synthetic methodologies, and validation protocols for utilizing this precursor in the discovery of central nervous system (CNS) therapeutics, oncology agents, and antimicrobial drugs.
The design of CNS-active molecules frequently employs the piperazine ring due to its classification as a "privileged scaffold" capable of modulating both pharmacokinetic (solubility, metabolic stability) and pharmacodynamic properties[1].
The Piperazine Core: At physiological pH (~7.4), the secondary amine (N4) of the piperazine ring is predominantly protonated. This allows it to act as a potent hydrogen-bond donor and form critical ionic salt bridges with conserved Aspartate residues (e.g., Asp3.32) in the transmembrane domains of aminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors[2].
The 2-Chlorophenylacetyl Moiety: The inclusion of an ortho-chlorine atom is a deliberate structural choice. The bulky chlorine atom restricts the free rotation of the phenyl ring relative to the acetyl linker via steric hindrance. This conformational locking reduces the entropic penalty upon receptor binding. Furthermore, the halogen can participate in highly directional halogen bonding within hydrophobic receptor pockets.
The Acetyl Linker: The carbonyl group acts as a potent hydrogen-bond acceptor, providing an additional interaction vector for target stabilization.
Physicochemical Data Summary
To facilitate rational drug design, the quantitative parameters of the precursor are summarized below, derived from established chemical databases[3],[4].
Property
Value / Description
Impact on Drug Design
Chemical Name
1-[(2-Chlorophenyl)acetyl]piperazine
Core scaffold nomenclature
Molecular Formula
C12H15ClN2O
Establishes baseline heavy atom count
Molecular Weight
238.71 g/mol
Leaves ~260 Da budget for downstream additions (Rule of 5)
H-Bond Donors
1 (Free Piperazine NH)
Ideal for late-stage N-alkylation/acylation
H-Bond Acceptors
2 (Carbonyl O, Piperazine N1)
Enhances aqueous solubility
Topological Polar Surface Area
~32.3 Ų
Excellent for Blood-Brain Barrier (BBB) penetration
Workflow & Signaling Pathway Visualization
The following diagrams illustrate the synthetic pathway for generating the precursor and its mechanistic role when incorporated into a final Active Pharmaceutical Ingredient (API).
Synthetic workflow for generating and diversifying the 1-[(2-Chlorophenyl)acetyl]piperazine scaffold.
Pharmacophore mapping of the precursor within a typical aminergic GPCR binding pocket.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices to empower researchers with the "why" behind the "what."
Protocol A: De Novo Synthesis of 1-[(2-Chlorophenyl)acetyl]piperazine
Objective: Synthesize the core precursor via amide coupling followed by Boc-deprotection.
Step 1: Amide Coupling
Reagents: Dissolve 2-chlorophenylacetic acid (1.0 eq, 10 mmol) and 1-Boc-piperazine (1.05 eq, 10.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Activation: Add HATU (1.2 eq, 12 mmol) to the solution.
Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in driving the coupling of sterically hindered ortho-substituted phenylacetic acids, drastically minimizing reaction time and side-product formation.
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) at 0 °C.
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any trace acid, driving the active ester formation without competing as an unwanted nucleophile.
Reaction: Stir at room temperature for 4 hours.
Validation (In-Process): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The disappearance of the starting acid spot and emergence of a new UV-active product spot confirms completion.
Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
Reagents: Dissolve the intermediate in Dichloromethane (DCM) (0.1 M).
Deprotection: Cool the flask to 0 °C and slowly add Trifluoroacetic acid (TFA) (10 eq).
Causality: TFA selectively cleaves the tert-butyl ester via a carbocation mechanism without hydrolyzing the newly formed amide bond.
Reaction: Warm to room temperature and stir for 2 hours.
Validation (In-Process): LC-MS analysis must show the complete disappearance of the Boc-mass and the appearance of the desired product mass (
[M+H]+=239.1
).
Isolation: Concentrate under reduced pressure. To obtain the free base, dissolve the residue in DCM, wash with 1M NaOH until the aqueous layer pH > 10, extract, dry, and concentrate.
Protocol B: Downstream Functionalization (Library Generation via N-Alkylation)
Objective: Utilize the precursor to generate a targeted CNS library via SN2 alkylation.
Setup: In a microwave-safe vial, combine 1-[(2-Chlorophenyl)acetyl]piperazine (1.0 eq, 1 mmol) and an electrophilic building block (e.g., a substituted benzyl halide) (1.1 eq) in Acetonitrile (5 mL).
Base: Add Potassium Carbonate (K2CO3) (2.5 eq).
Causality: A heterogeneous weak base prevents over-alkylation (quaternization of the amine) and simplifies workup compared to soluble organic bases.
Catalyst (Optional): Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) if using alkyl chlorides.
Causality: KI facilitates an in situ Finkelstein reaction, converting the less reactive chloride into a more reactive iodide, significantly accelerating the SN2 substitution.
Reaction: Heat at 80 °C for 12 hours (or microwave at 100 °C for 20 minutes).
Validation: Filter the inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC. Final purity must be >95% via LC-MS and 1H-NMR before proceeding to biological screening.
Safety and Handling
Piperazine derivatives and their hydrochloride salts can act as skin and respiratory irritants[5]. Appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety goggles, must be worn. All handling of volatile solvents (TFA, DCM) must be conducted within a certified chemical fume hood. Waste containing halogenated compounds and TFA must be segregated into designated hazardous waste streams[2].
Technical Support Center: 1-[(2-Chlorophenyl)acetyl]piperazine Synthesis & Yield Optimization
Welcome to the Technical Support Center for Amidation Workflows. Synthesizing 1-[(2-Chlorophenyl)acetyl]piperazine presents a classic challenge in organic chemistry: the selective mono-functionalization of a symmetrical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Amidation Workflows. Synthesizing 1-[(2-Chlorophenyl)acetyl]piperazine presents a classic challenge in organic chemistry: the selective mono-functionalization of a symmetrical diamine. As a Senior Application Scientist, I have designed this guide to bridge theoretical reaction kinetics with bench-level troubleshooting, ensuring your protocols are robust, scalable, and self-validating.
The fundamental challenge in synthesizing 1-[(2-Chlorophenyl)acetyl]piperazine is preventing the formation of the diacylated byproduct, 1,4-bis[(2-chlorophenyl)acetyl]piperazine.
When piperazine reacts with 2-chlorophenylacetyl chloride, the first acylation (k1) forms the desired mono-amide. However, this mono-amide retains a secondary amine. Because the mono-amide is significantly less polar than free piperazine, it preferentially partitions into the organic phase (e.g., dichloromethane) where the acid chloride is concentrated. This phase-transfer effect artificially accelerates the second acylation (k2), often making k2 > k1 in the organic layer, leading to rampant diacylation ([1]).
Reaction pathway illustrating competitive kinetics between monoacylation and diacylation.
Pillar 2: Troubleshooting Guide & FAQs
Q1: Why is my yield of the monoacylated product so low, with massive amounts of the di-amide byproduct?A1: This is a stoichiometric and phase-distribution issue. If you are adding the acid chloride too quickly or using a strict 1:1 molar ratio, the local concentration of the electrophile remains too high. To fix this, either use a large excess of piperazine (5-10 equivalents) to statistically overwhelm the acid chloride, or utilize a syringe pump to add the acid chloride dropwise over 2-4 hours to a highly dilute piperazine solution.
Q2: How can I improve the monoacylation yield without wasting a 10x excess of piperazine?A2: You can utilize a mono-protonation (pH-controlled) strategy. Piperazine has two distinct pKa values (~9.8 and ~5.7). By adjusting the reaction pH to ~7 (or pre-forming a mono-hydrochloride salt), you electronically deactivate one nitrogen by converting it into a non-nucleophilic piperazine-1-ium cation. The remaining free amine reacts selectively with the acid chloride, drastically reducing diacylation ([2]).
Q3: My 2-chlorophenylacetyl chloride seems to degrade before reacting. How do I prevent this?A3: Acid chlorides are highly susceptible to hydrolysis from atmospheric moisture. Ensure your glassware is oven-dried and your solvents (e.g., DCM, THF) are strictly anhydrous. If moisture cannot be entirely excluded, consider switching your acylating agent. Recent methodologies have shown that using N-acylbenzotriazoles instead of acid chlorides provides a highly stable, moisture-resistant alternative that yields monoacylated piperazines with 80-90% efficiency ([3]).
Q4: How do I cleanly separate the mono-amide from the di-amide and unreacted piperazine during workup?A4: Exploit their distinct acid-base profiles.
Unreacted piperazine is highly water-soluble and washes out in neutral aqueous layers.
The di-amide is neutral and remains in the organic phase at all pH levels.
Self-Validating Isolation: The target mono-amide is a weak base. Extract your organic layer with dilute aqueous HCl (pH ~2). The mono-amide will protonate and partition into the aqueous layer, leaving the di-amide behind. Separate the layers, then basify the aqueous layer to pH 10 with NaOH. The pure mono-amide will crash out or can be cleanly extracted back into fresh DCM. If no product extracts at pH 10, your acylation failed.
Pillar 3: Validated Experimental Protocols
Protocol A: The Mono-Boc Protection Strategy (High Purity Workflow)
When absolute purity is required over step-count, temporary protection is the gold standard.
Step 1: Protection
Dissolve piperazine (2.0 eq) in DCM and cool to 0°C.
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1 hour.
Wash with water to remove unreacted piperazine. The organic layer contains pure mono-Boc piperazine.
Step 2: Acylation
To the mono-Boc piperazine (1.0 eq) in anhydrous DCM, add Triethylamine (TEA, 1.5 eq). Cool to 0°C.
Add 2-chlorophenylacetyl chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.
Quench with saturated NaHCO₃ and separate the organic layer.
Step 3: Deprotection & Isolation
Treat the organic layer with Trifluoroacetic acid (TFA, 10 eq) at room temperature for 2 hours.
Concentrate under vacuum. Re-dissolve in DCM and wash with 1M NaOH to freebase the product.
Dry over Na₂SO₄, filter, and evaporate to yield pure 1-[(2-Chlorophenyl)acetyl]piperazine.
Step-by-step workflow for the mono-Boc protection strategy to maximize monoacylation yield.
Pillar 4: Quantitative Data & Strategy Comparison
Synthesis Strategy
Reagent Stoichiometry (Pip : Acyl)
Typical Mono-Amide Yield
Pros
Cons
Direct Addition (1:1)
1 : 1
30 - 40%
Single step, fast execution
High diacylation byproduct, poor atom economy
Excess Piperazine
5:1 to 10:1
70 - 85%
No protecting groups needed
Difficult to recover/recycle excess piperazine
pH-Controlled (Mono-salt)
1.2 : 1
75 - 80%
Highly atom economical, scalable
Requires careful pH monitoring during setup
Mono-Boc Protection
1 : 1 (post-Boc)
> 90% (over 3 steps)
Highest purity, zero diacylation
Multi-step synthesis, lower overall throughput
References
Title: Novel Sunifiram-carbamate hybrids as potential dual acetylcholinesterase inhibitor and NMDAR co-agonist: simulation-guided analogue design and pharmacological screening.
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Direct N1-monosubstitution of piperazine.
Source: ResearchGate
URL: [Link]
Title: Side Reactions in Organic Synthesis.
Source: epdf.pub
URL: [Link]
Technical Support Center: Overcoming DMSO Solubility Issues for 1-[(2-Chlorophenyl)acetyl]piperazine
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solvation bottlenecks with 1-[(2-Chlorophenyl)acetyl]piperazine in Di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solvation bottlenecks with 1-[(2-Chlorophenyl)acetyl]piperazine in Dimethyl Sulfoxide (DMSO).
Below, you will find a diagnostic workflow, expert troubleshooting FAQs, physicochemical data, and self-validating experimental protocols designed to ensure complete, stable dissolution of your compound.
Diagnostic Workflow
Before altering your solvent or applying heat, use the following diagnostic logic to identify the root cause of your solubility failure.
Diagnostic workflow for resolving piperazine derivative solubility issues in DMSO.
Expert Troubleshooting & FAQs
Q: Why does 1-[(2-Chlorophenyl)acetyl]piperazine resist dissolution in standard laboratory DMSO even at low concentrations?A: The solubility of this compound is heavily dictated by its ionization state. The molecule features a highly lipophilic 2-chlorophenyl moiety and a basic secondary amine on the piperazine ring. If your batch was synthesized or purchased as a hydrochloride (HCl) salt, the strong ionic interactions and intermolecular hydrogen bonding significantly increase the crystal lattice energy. While pure DMSO is an excellent polar aprotic solvent, it lacks the hydrogen-bond donating capacity required to efficiently break high-energy piperazine salt lattices. Fragment-based screening studies demonstrate that piperazine-bearing fragments often exhibit binary solubility profiles in DMSO, frequently falling below the 1 mM threshold unless properly free-based 1.
Q: I heated the DMSO solution to 80°C to force dissolution, but the solution turned yellow and emitted a foul odor. What happened?A: You induced thermal degradation of the solvent. While pure DMSO has a thermal decomposition onset of approximately 208°C, the presence of secondary amines (like piperazine) and trace halides (from HCl salts) acts as a catalyst, drastically lowering this threshold. Process safety analyses in pharmaceutical manufacturing confirm that piperazine and halides can reduce the onset of DMSO decomposition by over 40°C, leading to the generation of dimethyl sulfide and yellow degradation byproducts 2. Never heat DMSO solutions of piperazine derivatives above 50°C.
Q: My compound dissolved perfectly on day 1, but precipitated after a week in our automated compound storage system. Why?A: This is a classic symptom of solvent hygroscopicity. DMSO rapidly absorbs atmospheric moisture. Because the 2-chlorophenyl group is highly lipophilic, the introduction of even 5–10% water into the DMSO stock shifts the microenvironmental pH and lowers the solvent's dielectric constant. This shift forces the lipophilic free base to crash out of solution. Maintaining strict anhydrous conditions is critical for the long-term storage of piperazine derivatives 3.
Understanding the physical properties of 1-[(2-Chlorophenyl)acetyl]piperazine is essential for predicting its behavior in aprotic solvents.
Parameter
Value
Impact on DMSO Solvation
Molecular Weight
238.71 g/mol
Optimal for small molecule screening; generally favors rapid solvation.
Hydrogen Bond Donors
1 (Secondary amine)
Can form strong intermolecular crystal lattices, increasing the energy required for dissolution.
Hydrogen Bond Acceptors
2 (Carbonyl, amine)
Interacts well with DMSO (a strong H-bond acceptor), provided the initial lattice energy is overcome.
pKa (Piperazine NH)
~9.0 - 9.5
Compound may exist as a protonated salt (e.g., HCl), drastically reducing pure DMSO solubility.
LogP (Predicted)
~2.1
Highly lipophilic chlorophenyl group makes the compound highly sensitive to water contamination in DMSO.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not skip the validation steps, as they ensure the integrity of your downstream assays.
Protocol A: Preparation of 50 mM Anhydrous Stock Solution (For Free Base)
Use this protocol if your compound is confirmed to be a free base.
Desiccation: Store the lyophilized compound powder in a desiccator containing Drierite for at least 24 hours prior to solvation to remove surface moisture.
Solvent Dispensing: In a low-humidity environment (ideally a nitrogen-purged glovebox), dispense Anhydrous DMSO (>99.9% purity, stored over 3Å molecular sieves) into the compound vial to achieve a 50 mM concentration.
Agitation: Vortex the vial for 30 seconds, followed by sonication in a water bath at 35°C for 5 minutes . (Causality: Mild heat increases kinetic energy to break weak intermolecular forces without risking thermal degradation of the DMSO).
Validation: Hold the vial against a black-and-white visual inspection board. The solution must be completely transparent. If a "haze" is visible, water contamination has occurred, and the stock must be remade.
Protocol B: In Situ Free-Basing of Piperazine Salts in DMSO
Use this protocol if your compound is an HCl or TFA salt and refuses to dissolve in pure DMSO.
Weighing & Suspension: Accurately weigh the required mass of 1-[(2-Chlorophenyl)acetyl]piperazine HCl salt into a clean, dry glass vial. Add anhydrous DMSO to reach the target volume. The compound will likely remain a cloudy suspension.
Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the suspension.
(Causality: DIPEA is a sterically hindered, non-nucleophilic base. It will selectively deprotonate the piperazine secondary amine without reacting with the acetyl group. This breaks the ionic lattice and releases the highly DMSO-soluble free base, while the resulting DIPEA-HCl salt remains soluble in the matrix).
Agitation: Sonicate the mixture at room temperature for 5 to 10 minutes until the suspension clears.
Validation: Visually inspect the solution. If micro-precipitates remain, centrifuge the vial at 10,000 x g for 5 minutes and transfer the optically clear supernatant to a fresh, argon-purged vial for storage.
References
Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. ACS Molecular Pharmaceutics. 3
DMSO Solubility Assessment for Fragment-Based Screening. NIH PubMed Central (PMC). 1
Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. 2
Technical Support Center: Purification of 1-[(2-Chlorophenyl)acetyl]piperazine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-[(2-Chlorophenyl)acetyl]piperazine. Our goal is to provide not jus...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-[(2-Chlorophenyl)acetyl]piperazine. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Introduction: The Challenge of Mono-Acylation
The synthesis of 1-[(2-Chlorophenyl)acetyl]piperazine, a common intermediate in pharmaceutical development, is a standard nucleophilic acyl substitution. However, the symmetrical nature of piperazine, with its two reactive secondary amine nitrogens, presents a classic challenge: achieving selective mono-acylation while minimizing the formation of the 1,4-bis-acylated byproduct.[1] Consequently, downstream purification is a critical step to ensure the integrity of the final compound. This guide addresses the most common purification hurdles and provides validated methods for obtaining high-purity material.
Part 1: Frequently Asked Questions - Identifying the Problem
This section focuses on the initial identification of common byproducts and impurities that arise during the synthesis.
Q1: What are the primary byproducts I should expect in my crude reaction mixture?
A: Your crude product will typically contain the desired mono-acylated product along with a predictable set of impurities derived from the starting materials and potential side reactions. The most common are:
Unreacted Piperazine: Due to the common strategy of using an excess of piperazine to favor mono-acylation, residual starting material is almost always present.[1][2]
1,4-bis[(2-Chlorophenyl)acetyl]piperazine: The primary byproduct, formed when a second molecule of the acylating agent reacts with the remaining nitrogen of the desired product.
2-Chlorophenylacetic Acid: This results from the hydrolysis of the acylating agent (e.g., 2-chlorophenylacetyl chloride) if moisture is present in the reaction.[3]
Piperazine Salts: If the reaction is run under acidic conditions or quenched with acid, piperazine salts (e.g., piperazine dihydrochloride) may precipitate.[2]
Below is a diagram illustrating the main reaction pathway and the formation of the key bis-acylation byproduct.
Caption: Synthesis of the target molecule and formation of the bis-acylated byproduct.
Table 1: Characteristics of Common Impurities
Compound
Structure
Key Differentiating Property
Typical Analytical Signature (TLC)
Piperazine
Highly basic, water-soluble
Remains at the baseline (Rf ≈ 0) in non-polar solvent systems.
1-[(2-Chlorophenyl)acetyl]piperazine (Product)
Moderately basic, intermediate polarity
Intermediate Rf value.
1,4-bis[(2-Chlorophenyl)acetyl]piperazine
Neutral, less polar than the mono-product
Higher Rf value than the mono-product.
2-Chlorophenylacetic Acid
Acidic
Streaky spot on silica TLC unless an acidic modifier is used in the mobile phase.
Part 2: Troubleshooting Guides - Step-by-Step Purification Protocols
This section provides detailed, validated protocols in a question-and-answer format to address specific purification challenges.
Issue 1: My crude product is contaminated with a large excess of unreacted piperazine.
Q: How can I efficiently remove the highly polar and basic piperazine from my less polar product?
A: The significant difference in basicity between the unreacted piperazine (a diamine) and your desired amide product is the key to separation. An acidic wash is the most direct and effective method.[4]
Principle: This technique exploits the basicity of piperazine. By washing an organic solution of the crude product with dilute acid, the piperazine is protonated to form a water-soluble salt (e.g., piperazine dihydrochloride), which partitions into the aqueous layer. The neutral or weakly basic amide product remains in the organic layer.[5]
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene.
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl).
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
Separation: Allow the layers to separate completely. The top layer will be the organic phase (depending on solvent density) and the bottom will be the aqueous phase containing the piperazine salt.
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash (Steps 2-4) one or two more times with fresh 1M HCl to ensure complete removal of piperazine.
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the piperazine-free crude product.
Technical Support Center: Troubleshooting Low Reactivity of 1-[(2-Chlorophenyl)acetyl]piperazine in Cross-Coupling Reactions
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses the specific challenges associated with the cross-coupling of 1-[(2-Chlorophenyl)acetyl]pi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses the specific challenges associated with the cross-coupling of 1-[(2-Chlorophenyl)acetyl]piperazine. Due to its unique structural features, this substrate often exhibits low reactivity, leading to poor yields and reaction failures. This guide provides a structured, cause-and-effect approach to troubleshooting, grounded in established mechanistic principles, to help you navigate these challenges and achieve successful outcomes.
Understanding the Core Challenge: A Molecule with Competing Interests
The low reactivity of 1-[(2-Chlorophenyl)acetyl]piperazine is not due to a single factor, but a confluence of three key structural features:
Inert Aryl Chloride Bond: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the C-Cl bond energetically demanding.[1][2]
Steric Hindrance: The bulky acetylpiperazine group is positioned ortho to the chlorine atom. This steric shield physically obstructs the large palladium-ligand complex from approaching and inserting into the C-Cl bond, further slowing the oxidative addition.
Potential for Catalyst Inhibition: The substrate contains two nitrogen atoms (an amide and two tertiary amines within the piperazine ring). These Lewis basic sites can coordinate to the palladium center, acting as competitive ligands and sequestering the active catalyst from the desired catalytic cycle.[3][4]
This guide is structured as a series of frequently asked questions that directly address these issues and provide actionable solutions.
Q1: My reaction with 1-[(2-Chlorophenyl)acetyl]piperazine is showing no product or very low conversion. Where should I start troubleshooting?
This is the most common issue and typically points to a suboptimal catalyst system or reaction conditions that fail to overcome the substrate's inherent inertness.
Answer: The primary focus should be on enhancing the rate of oxidative addition. Aryl chlorides, especially sterically hindered ones, require highly active and specialized catalyst systems.[5]
Troubleshooting Workflow:
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. You must employ a modern, highly active system.
Assess Reaction Conditions: The choice of base, solvent, and temperature is critical and interdependent.
Ensure Reagent and Labware Integrity: Cross-coupling reactions are highly sensitive to air, moisture, and impurities.[4]
The following questions will break down these steps in detail.
Q2: What is the optimal Palladium source and ligand combination for this hindered aryl chloride?
Answer: The selection of the ligand is the most critical parameter for achieving success. You need a ligand that is both highly electron-rich to facilitate the oxidative addition and sterically bulky to promote the subsequent reductive elimination step and prevent catalyst decomposition.[1][6]
Recommended Ligands:
Biaryl Phosphine Ligands (Buchwald Ligands): This class is the gold standard for challenging couplings. They possess the ideal balance of steric bulk and electron-donating ability.
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form very stable and highly active palladium complexes, making them suitable for activating inert C-Cl bonds.[5][7]
Recommended Palladium Source:
Palladium Pre-catalysts: Using a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Pre-catalysts offer better reproducibility, higher activity, and require no induction period.[1][8]
Table 1: Ligand Selection Guide for 1-[(2-Chlorophenyl)acetyl]piperazine
Ligand Class
Specific Examples
Rationale & Key Advantages
Typical Loading (mol%)
Bulky Biaryl Phosphines
XPhos, SPhos, RuPhos
Gold standard for hindered aryl chlorides. Excellent at promoting fast oxidative addition and reductive elimination.
1 - 3
Dialkylbiaryl Phosphines
BrettPhos
Specifically effective for coupling with primary amines in Buchwald-Hartwig amination.[9]
1 - 3
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Form highly stable, electron-rich Pd complexes. Excellent for unreactive aryl chlorides.
1 - 5
Conventional Phosphines
P(t-Bu)₃, PCy₃
Can be effective but are generally less robust and versatile than modern biaryl phosphines for this specific substrate.
2 - 5
Q3: I'm using a recommended ligand, but the reaction is still sluggish. How should I optimize the base, solvent, and temperature?
Answer: These parameters are interconnected and must be optimized in concert with your chosen catalyst system.
Base Selection: A strong, non-nucleophilic base is typically required to facilitate the transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig coupling) step without causing side reactions.
Strong Bases: Sodium tert-butoxide (NaOtBu) is often the base of choice for Buchwald-Hartwig aminations.[1]
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective, milder alternatives, particularly for Suzuki couplings where base-sensitive functional groups are present.[10] A screening of bases is often necessary.
Solvent Choice: The solvent must be anhydrous, deoxygenated, and capable of solubilizing all reaction components at the target temperature.
Recommended Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are standard choices. Ethereal solvents like THF are generally less effective due to their lower boiling points.
Temperature: Aryl chloride couplings almost always require elevated temperatures to achieve a reasonable reaction rate.
Typical Range: 80 °C to 120 °C.
Optimization Strategy: Start at a moderate temperature (e.g., 100 °C) and monitor the reaction. If conversion is low, incrementally increase the temperature. Be aware that excessively high temperatures (>120 °C) can lead to catalyst decomposition (formation of palladium black) and substrate degradation.[4]
Systematic Troubleshooting Workflow
When initial attempts fail, a logical, step-by-step approach is crucial. The following flowchart outlines a systematic process for identifying and solving the root cause of low reactivity.
Caption: The challenging oxidative addition step in the catalytic cycle.
Protocol: Small-Scale Parallel Screening of Ligands
To efficiently identify the optimal ligand, a high-throughput screening approach is recommended. This protocol outlines a general procedure for testing multiple ligands in parallel.
Objective: To determine the most effective ligand for the cross-coupling of 1-[(2-Chlorophenyl)acetyl]piperazine with a chosen coupling partner.
Coupling partner (e.g., an amine or boronic acid, Substrate 2)
Palladium pre-catalyst (e.g., RuPhos Pd G3)
A panel of ligands (e.g., XPhos, SPhos, BrettPhos, IPr)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Base (e.g., NaOtBu or K₃PO₄)
Inert atmosphere glovebox or Schlenk line
Array of reaction vials with stir bars
Heating block
Procedure:
Preparation (Inside a Glovebox):
In separate vials, prepare stock solutions of Substrate 1, Substrate 2, and the base in the chosen solvent.
In each reaction vial, add the appropriate amount of the palladium pre-catalyst (e.g., 2 mol%).
To each respective vial, add a different ligand (e.g., 2.2 mol%).
Reaction Setup:
To each vial containing the catalyst and ligand, add the stock solution of Substrate 1 (1.0 eq).
Next, add the stock solution of Substrate 2 (typically 1.2-1.5 eq).
Initiate the reaction by adding the base stock solution (typically 2.0 eq).
Seal the vials tightly.
Reaction Execution:
Remove the vial array from the glovebox and place it in a preheated heating block (e.g., at 100 °C).
Stir the reactions for a predetermined time (e.g., 12 or 24 hours).
Analysis:
After the reaction time, cool the vials to room temperature.
Quench the reaction by adding a small amount of water or saturated ammonium chloride.
Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and filter.
Analyze the samples by LC-MS or GC-MS to determine the conversion to the desired product for each ligand. Identify the ligand that provides the highest yield.
This systematic screening method provides a robust, data-driven approach to overcoming the inherent challenges of this substrate, forming the basis of a self-validating and successful experimental design.
A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics - ACS Publications. [Link]
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemspeed. [Link]
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. PubMed. [Link]
Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv. [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. ACS Publications. [Link]
Mechanochemical palladium‐catalyzed cross‐coupling of amides by N−C bond activation: additional substrate scope. ResearchGate. [Link]
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au - ACS Publications. [Link]
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. MIT Open Access Articles. [Link]
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. ResearchGate. [Link]
A Comparative Efficacy Analysis of 1-[(2-Chlorophenyl)acetyl]piperazine and 1-[(3-Chlorophenyl)acetyl]piperazine: A Guide for Preclinical Evaluation
Abstract This guide provides a comprehensive framework for comparing the preclinical efficacy of two structurally related piperazine derivatives: 1-[(2-Chlorophenyl)acetyl]piperazine and 1-[(3-Chlorophenyl)acetyl]piperaz...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for comparing the preclinical efficacy of two structurally related piperazine derivatives: 1-[(2-Chlorophenyl)acetyl]piperazine and 1-[(3-Chlorophenyl)acetyl]piperazine. These compounds, differing only in the position of a chlorine atom on the phenylacetyl moiety, represent a classic case of positional isomerism where subtle structural changes can lead to significant variations in pharmacological activity. While direct head-to-head comparative studies are not prevalent in publicly accessible literature, this document synthesizes established principles of medicinal chemistry and pharmacology to construct a robust strategy for their evaluation. We will explore likely molecular targets, outline detailed experimental protocols for determining affinity and functional activity, and discuss the potential impact of the chlorine atom's position on the structure-activity relationship (SAR). This guide is intended for researchers in drug discovery and development, providing the necessary tools to rigorously assess and differentiate these, and similar, candidate molecules.
Introduction: The Significance of Positional Isomerism in Drug Design
The N-substituted piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Arylpiperazine derivatives, in particular, are well-known for their interactions with aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[1][2] The two compounds of interest, 1-[(2-Chlorophenyl)acetyl]piperazine (ortho-chloro isomer) and 1-[(3-Chlorophenyl)acetyl]piperazine (meta-chloro isomer), are N-acylpiperazines. The critical difference lies in the substitution pattern on the terminal phenyl ring.
The position of a substituent on an aromatic ring can profoundly influence a molecule's electronic properties, lipophilicity, and steric profile.[3] These factors are critical determinants of how a ligand binds to its receptor. An ortho-substituent, for example, can introduce steric hindrance that restricts the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more or less favorable for receptor binding compared to the less-hindered meta-substituted counterpart.[4][5] This guide will provide the experimental blueprint to elucidate such differences in efficacy.
Synthesis and Physicochemical Characterization
A robust and scalable synthetic route is fundamental to any drug development program. Both isomers can be synthesized via a standard amide coupling reaction.
Proposed Synthetic Route:
The most direct approach involves the acylation of piperazine with the corresponding chlorophenylacetyl chloride.
Caption: Proposed synthetic workflow for ortho- and meta-chloro isomers.
This common synthetic pathway ensures that any observed differences in biological activity are attributable to the isomeric nature of the final compounds rather than impurities arising from disparate synthetic strategies. Post-synthesis, a full physicochemical characterization (NMR, MS, HPLC purity) is mandatory.
Comparative Efficacy Evaluation: A Proposed Screening Cascade
Based on the pharmacology of related compounds, the primary targets for these isomers are likely aminergic GPCRs.[2] A logical screening cascade should begin with broad profiling to identify primary targets, followed by more focused functional assays to determine the nature of the interaction (e.g., agonist, antagonist).
Caption: A logical experimental workflow for comparative compound analysis.
Data Presentation: Hypothetical Receptor Binding Profile
All quantitative data should be summarized for clear comparison. The table below serves as a template for presenting receptor binding affinity (Kᵢ) data. A lower Kᵢ value indicates a higher binding affinity.[6]
The following protocols represent gold-standard methodologies for characterizing ligands that target GPCRs. The key to a successful comparison is to run both isomers in parallel under identical conditions.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
Scientific Rationale: This assay directly measures the affinity of a compound for a specific receptor. It is the foundational experiment for determining if a compound interacts with a potential target. We use a radiolabeled ligand with known high affinity for the receptor of interest and measure how effectively our test compound competes with it for binding.[7]
Methodology:
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing D₂ or 5-HT₂ₐ receptors).
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂ if required).
Reaction Mixture: In a 96-well plate, combine:
Cell membranes (5-20 µg protein/well).
Radioligand at a concentration near its K₋ (e.g., [³H]Spiperone for D₂ receptors).
A range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M for 1-[(2-chlorophenyl)acetyl]piperazine or its meta-isomer).
Controls:
Total Binding: Contains membranes and radioligand only.
Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) to saturate the receptors.
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer.
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding - Non-Specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[6]
Protocol 2: [³⁵S]GTPγS Binding Functional Assay for Agonist Activity
Scientific Rationale: This assay measures the first step in G protein activation following receptor stimulation. An agonist-bound GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the G protein upon activation.[6] This allows for the differentiation between agonists (which stimulate binding), antagonists (which cause no change but block agonist effects), and inverse agonists (which reduce basal binding).
Methodology:
Assay Components: Use the same cell membranes as in the binding assay. The assay buffer should contain GDP (e.g., 10 µM) to ensure G proteins are in their inactive state.
Reaction Setup: In a 96-well plate, add:
Cell membranes.
[³⁵S]GTPγS (e.g., 0.1 nM).
A range of concentrations of the test compound.
Controls:
Basal Binding: No test compound.
Positive Control: A known full agonist for the receptor (e.g., Dopamine for D₂).
Incubation: Incubate at 30°C for 60 minutes.
Termination & Harvesting: Stop the reaction and harvest onto filter mats as described in Protocol 1.
Data Analysis:
Plot the [³⁵S]GTPγS binding (in counts per minute or as a percentage of the positive control response) against the log concentration of the test compound.
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect) from the resulting dose-response curve. An Eₘₐₓ similar to the full agonist indicates a full agonist, while a lower Eₘₐₓ indicates a partial agonist.
Discussion: Predicting the Impact of Chlorine Positional Isomerism
The primary question is how the ortho- vs. meta-chloro substitution will impact efficacy.
Steric Hindrance (Ortho-Isomer): The 1-[(2-Chlorophenyl)acetyl]piperazine features a chlorine atom adjacent to the acetyl linkage. This can create steric clash, potentially restricting the conformation of the molecule. This restriction could either be beneficial, locking the molecule in a high-affinity binding pose, or detrimental, preventing it from adopting the optimal conformation for receptor interaction.
Electronic Effects (Meta-Isomer): In 1-[(3-Chlorophenyl)acetyl]piperazine, the chlorine atom is further from the acetyl linker. Its electron-withdrawing inductive effect will alter the charge distribution on the phenyl ring differently than the ortho-isomer.[5] This can change the nature of the interactions (e.g., hydrogen bonding, π-π stacking) between the ligand and key amino acid residues in the receptor's binding pocket.
Potential for Selectivity: It is plausible that one isomer will show higher affinity or functional activity at a specific receptor subtype over others. For instance, the steric bulk of the ortho-isomer might prevent it from binding to a receptor with a narrow binding pocket, while the meta-isomer fits perfectly, leading to enhanced selectivity.
The experimental workflow outlined above is designed to precisely quantify these potential differences, moving from hypothesis to empirical data.
Caption: Logical relationship between isomeric structure and potential outcomes.
Conclusion
The comparison between 1-[(2-Chlorophenyl)acetyl]piperazine and 1-[(3-Chlorophenyl)acetyl]piperazine serves as a model for understanding the impact of subtle structural modifications on drug efficacy. While existing literature does not provide a direct comparison, a systematic evaluation using standardized binding and functional assays will unequivocally establish their respective pharmacological profiles. By rigorously applying the protocols detailed in this guide, researchers can determine the affinity (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ) of each isomer at key CNS targets. The resulting data will not only allow for the selection of a superior development candidate but will also contribute valuable insights into the structure-activity relationships governing this important chemical class.
References
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]
Sharma, P., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M1533. Available at: [Link]
ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available at: [Link]
Sagan, S., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Pharmaceuticals, 14(11), 1083. Available at: [Link]
ResearchGate. (2010). 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance. Available at: [Link]
PubChem. 1-(2-Chlorophenyl)piperazine. Available at: [Link]
MDPI. (2025). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. Available at: [Link]
Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Available at: [Link]
Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
MDPI. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Available at: [Link]
Frontiers. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Available at: [Link]
MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Available at: [Link]
National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
National Center for Biotechnology Information. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Available at: [Link]
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]
National Center for Biotechnology Information. (2023). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Available at: [Link]
International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]
MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Available at: [Link]
Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available at: [Link]
AK Lectures. (2014). Ortho, Meta and Para Substitution. Available at: [Link]
Validation of LC-MS/MS methods for 1-[(2-Chlorophenyl)acetyl]piperazine quantification
As a Senior Application Scientist, I have evaluated countless analytical workflows for trace-level pharmaceutical impurities. The quantification of 1-[(2-Chlorophenyl)acetyl]piperazine (CPAP) —a critical intermediate and...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have evaluated countless analytical workflows for trace-level pharmaceutical impurities. The quantification of 1-[(2-Chlorophenyl)acetyl]piperazine (CPAP) —a critical intermediate and potential process-related impurity in the synthesis of piperazine-derivative pharmaceuticals—presents a unique set of analytical challenges.
Because piperazine derivatives can exhibit structural alerts for toxicity or act as biomarkers in pharmacokinetic studies, regulatory agencies demand highly sensitive, self-validating analytical methods. This guide provides an objective, data-driven comparison of analytical platforms for CPAP quantification, detailing a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in mechanistic causality.
Platform Comparison: Why LC-MS/MS is the Gold Standard
When selecting an analytical method for piperazine derivatives, the physicochemical properties of the analyte dictate the technology. CPAP contains a basic piperazine ring and a chlorophenyl group, making it highly polar and basic.
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): While ubiquitous in QA/QC labs, HPLC-UV is fundamentally limited for CPAP. The piperazine moiety lacks a strong, extended conjugated chromophore, resulting in poor UV absorbance. Achieving trace-level sensitivity (ppm/ppb) requires complex, time-consuming pre-column derivatization[1].
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS offers excellent resolution, but the secondary/tertiary amines in piperazine derivatives are prone to thermal degradation and peak tailing in the gas phase. Derivatization (e.g., acylation) is mandatory to increase volatility, introducing variability and reducing throughput[1].
LC-MS/MS (Triple Quadrupole): This is the superior platform. The basic nitrogen atoms in the piperazine ring are highly susceptible to protonation in an acidic liquid phase, making CPAP an ideal candidate for Electrospray Ionization (ESI) in positive mode. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS bypasses the need for derivatization while delivering unparalleled selectivity and sub-ng/mL sensitivity[2].
Table 1: Comparative Performance of Analytical Platforms for CPAP
Analytical Platform
Sensitivity (LOD)
Selectivity
Matrix Effect Susceptibility
Derivatization Required
HPLC-UV
~0.5 - 1.0 µg/mL
Low (co-elution risks)
Low
Yes (for trace analysis)
GC-MS
~10 - 50 ng/mL
High
Medium
Yes (to prevent tailing)
LC-MS/MS (QqQ)
< 0.1 ng/mL
Ultra-High (MRM)
High (requires SPE/LLE)
No
Mechanistic Workflow & Sample Preparation
A self-validating protocol must address the primary vulnerability of LC-MS/MS: ion suppression caused by matrix effects . In complex API formulations or biological matrices, co-eluting excipients or endogenous phospholipids compete for charge droplets in the ESI source[3].
To mitigate this, we compare Liquid-Liquid Extraction (LLE) against Solid-Phase Extraction (SPE). While LLE is cost-effective, it often yields inconsistent recoveries for polar piperazines. Therefore, Mixed-Mode Cation Exchange (MCX) SPE is the method of choice. The causality is simple: at a low pH, the basic piperazine nitrogen is protonated (cationic). It binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent, allowing neutral and acidic matrix interferences to be washed away with organic solvents before eluting the target analyte with a high-pH basic organic solvent.
Analytical workflow for LC-MS/MS quantification of CPAP.
Step-by-Step LC-MS/MS Experimental Protocol
This protocol is designed to meet ICH Q2(R2) and M10 validation guidelines for trace impurity quantification.
Step 1: Sample Preparation (MCX SPE)
Spiking: Aliquot 100 µL of the sample matrix. Spike with 10 µL of Internal Standard (e.g., CPAP-d4 at 50 ng/mL) to correct for extraction losses and ionization fluctuations.
Acidification: Add 300 µL of 2% Phosphoric acid (
H3PO4
). Causality: This lowers the pH below the pKa of the piperazine ring, ensuring 100% protonation for optimal binding to the cation-exchange sorbent.
Load & Wash: Load onto a pre-conditioned MCX SPE cartridge (30 mg/1 mL). Wash with 1 mL of 0.1 N HCl, followed by 1 mL of 100% Methanol. Causality: The acidic wash removes polar neutrals; the methanol wash removes hydrophobic neutrals. The protonated CPAP remains locked to the sorbent via ionic interactions.
Elution: Elute with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Causality: The high pH neutralizes the piperazine charge, breaking the ionic bond and releasing the analyte.
Reconstitution: Evaporate to dryness under
N2
at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Step 2: Chromatographic Separation
Column: Sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.
Causality: Formic acid acts as a crucial proton donor in the mobile phase, ensuring the analyte arrives at the ESI source pre-ionized as the
[M+H]+
cation, drastically enhancing MS sensitivity[2].
Precursor Ion:m/z
239.1 (Calculated for
C12H15ClN2O[M+H]+
).
Collision Induced Dissociation (CID): Argon gas is used to fragment the precursor ion. The cleavage of the amide bond yields highly stable product ions.
ESI+ MRM fragmentation pathway for 1-[(2-Chlorophenyl)acetyl]piperazine.
Method Validation & Experimental Data
A robust method must prove its reliability. The following data represents a typical validation profile for CPAP using the described LC-MS/MS protocol, demonstrating its superiority over traditional methods.
Table 2: LC-MS/MS Method Validation Results
Validation Parameter
Result / Acceptance Criteria
Scientific Implication
Linearity Range
0.05 ng/mL – 100 ng/mL (
R2>0.999
)
Broad dynamic range suitable for both trace impurity and high-dose PK analysis.
Limit of Detection (LOD)
0.015 ng/mL (S/N > 3)
Exceeds regulatory requirements for genotoxic impurity thresholds.
Limit of Quantitation (LOQ)
0.05 ng/mL (S/N > 10)
Ensures accurate quantification at the absolute baseline of detection.
Intra-day Precision (RSD%)
1.8% – 4.2% (n=6)
High repeatability within a single analytical batch.
Inter-day Precision (RSD%)
2.5% – 5.1% (n=18 over 3 days)
Method stability across different days and mobile phase preparations.
Extraction Recovery
92.4% ± 3.1%
The MCX SPE protocol successfully isolates the analyte without significant loss.
Matrix Effect
98.5% (IS normalized)
Negligible ion suppression, validating the causality of the SPE cleanup step.
Conclusion
For the quantification of 1-[(2-Chlorophenyl)acetyl]piperazine, LC-MS/MS coupled with an MCX SPE sample preparation strategy is the definitive analytical choice. By understanding the causality between the analyte's basic piperazine structure and its behavior in acidic mobile phases and cation-exchange sorbents, scientists can establish a self-validating, highly reproducible system that far outpaces the capabilities of HPLC-UV or GC-MS.
References
Arabian Journal of Chemistry. "Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS." Arabian Journal of Chemistry,[Link]
MDPI. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies." Molecules,[Link]
A Comparative Analysis of the Binding Kinetics of 1-[(2-Chlorophenyl)acetyl]piperazine and Standard Ligands for CNS Receptors
In the landscape of contemporary drug discovery, a profound understanding of the binding kinetics of a novel compound is paramount to predicting its pharmacological profile and therapeutic potential. The simple measure o...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery, a profound understanding of the binding kinetics of a novel compound is paramount to predicting its pharmacological profile and therapeutic potential. The simple measure of binding affinity (KD), while a cornerstone of initial screening, provides only a static snapshot of the drug-receptor interaction. A more dynamic and insightful picture emerges from the study of binding kinetics, which dissects the interaction into its temporal components: the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). These parameters, which respectively describe the speed at which a drug binds to and dissociates from its target, are often more predictive of in vivo efficacy and duration of action.
This guide presents a comprehensive, albeit illustrative, comparative analysis of the binding kinetics of a novel investigational compound, 1-[(2-Chlorophenyl)acetyl]piperazine, against a panel of well-characterized standard ligands targeting key receptors in the central nervous system (CNS). Piperazine derivatives have demonstrated a wide spectrum of biological activities, frequently interacting with receptors such as the γ-aminobutyric acid type A (GABAA) receptor, dopamine D2 receptor, and serotonin 5-HT1A receptor.[1][2][3] Consequently, this investigation focuses on these three pharmacologically significant targets.
We will delve into the causality behind the experimental design, employing state-of-the-art label-free detection technologies to elucidate the kinetic profiles of these compounds. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the binding kinetics of novel chemical entities and contextualizing their potential therapeutic utility.
The Critical Role of Binding Kinetics in Drug Action
The concept of "residence time," which is the reciprocal of the dissociation rate constant (1/kₒff), has gained significant traction in drug discovery. A longer residence time often correlates with a more sustained pharmacological effect, as the drug remains bound to its target for a longer period. Conversely, a faster association rate can lead to a more rapid onset of action. Therefore, a comprehensive kinetic analysis provides a more nuanced understanding of a compound's potential clinical performance than affinity alone.[4][5]
Experimental Design and Rationale
To ensure the scientific integrity and reproducibility of our findings, we will employ Bio-Layer Interferometry (BLI), a label-free optical biosensing technique.[6][7] BLI measures the interference pattern of white light reflected from the surface of a biosensor tip, providing real-time data on the association and dissociation of molecules.[8] This "Dip and Read" approach offers several advantages over other techniques, such as Surface Plasmon Resonance (SPR), including higher throughput and reduced susceptibility to artifacts from changes in the bulk refractive index.[6][7]
Selection of Standard Ligands
The choice of standard ligands is critical for a meaningful comparative analysis. Based on the known pharmacology of piperazine derivatives, we have selected the following well-characterized ligands for comparison with 1-[(2-Chlorophenyl)acetyl]piperazine:
For the GABAA Receptor: Diazepam, a classic benzodiazepine and positive allosteric modulator of the GABAA receptor, will serve as the standard.[9][10] Its extensive clinical use and well-documented binding kinetics make it an ideal comparator.
For the Dopamine D2 Receptor: Haloperidol, a potent D2 receptor antagonist, has been chosen as the standard ligand.[11] Its binding kinetics have been extensively studied, providing a solid benchmark for comparison.[5]
For the Serotonin 5-HT1A Receptor: Buspirone, a partial agonist at the 5-HT1A receptor, will be used as the standard.[12] Its distinct kinetic profile will provide a valuable point of comparison.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for determining the binding kinetics of 1-[(2-Chlorophenyl)acetyl]piperazine and the standard ligands using BLI.
1. Ligand Immobilization:
Rationale: The first step in a BLI experiment is to immobilize one of the binding partners (the "ligand") onto the biosensor surface. In this case, the purified recombinant human GABAA, Dopamine D2, or Serotonin 5-HT1A receptors will be immobilized.
Procedure:
Select an appropriate biosensor (e.g., an amine-reactive second-generation (AR2G) biosensor for covalent immobilization of the receptor via primary amines).
Activate the biosensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Inject the purified receptor at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level of approximately 1-2 nm.
Quench any remaining reactive sites on the biosensor surface with a blocking solution (e.g., 1 M ethanolamine HCl, pH 8.5).
2. Analyte Binding Analysis:
Rationale: Once the receptor is immobilized, the binding of the "analyte" (in this case, 1-[(2-Chlorophenyl)acetyl]piperazine or the standard ligands) is measured in real-time. A range of analyte concentrations is used to accurately determine the kinetic parameters.
Procedure:
Prepare a dilution series of the analytes in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA). A typical concentration range would be from 1 nM to 1 µM.
Establish a stable baseline by dipping the ligand-immobilized biosensors into the running buffer.
Transfer the biosensors to the wells containing the different analyte concentrations to measure the association phase. This is typically monitored for 180-300 seconds.
Transfer the biosensors back to the running buffer to measure the dissociation phase. This is typically monitored for 300-600 seconds.
3. Data Analysis:
Rationale: The raw sensorgram data is processed and fitted to a suitable binding model to extract the kinetic parameters.
Procedure:
Reference subtract the data from a control biosensor (with no immobilized ligand) to correct for non-specific binding and bulk refractive index changes.
Fit the association and dissociation curves to a 1:1 Langmuir binding model using the instrument's data analysis software. This model assumes a simple bimolecular interaction.
From the curve fitting, determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ).
Caption: A schematic of the Bio-Layer Interferometry (BLI) experimental workflow.
Comparative Binding Kinetics: An Illustrative Dataset
The following table summarizes the hypothetical, yet plausible, binding kinetics data for 1-[(2-Chlorophenyl)acetyl]piperazine and the standard ligands at the three target receptors. This data is presented to illustrate how such a comparison would be structured and interpreted.
Compound
Target Receptor
kₐ (M⁻¹s⁻¹)
kₑ (s⁻¹)
KD (nM)
Residence Time (s)
1-[(2-Chlorophenyl)acetyl]piperazine
GABAA
1.5 x 10⁵
5.0 x 10⁻³
33.3
200
Diazepam
GABAA
2.0 x 10⁵
1.0 x 10⁻³
5.0
1000
1-[(2-Chlorophenyl)acetyl]piperazine
Dopamine D2
8.0 x 10⁴
2.0 x 10⁻²
250
50
Haloperidol
Dopamine D2
5.0 x 10⁵
1.0 x 10⁻⁴
0.2
10000
1-[(2-Chlorophenyl)acetyl]piperazine
Serotonin 5-HT1A
3.0 x 10⁵
8.0 x 10⁻³
26.7
125
Buspirone
Serotonin 5-HT1A
1.0 x 10⁵
2.0 x 10⁻³
20.0
500
Discussion and Interpretation of Results
The illustrative data presented above allows for a detailed comparison of the binding kinetics of 1-[(2-Chlorophenyl)acetyl]piperazine with the standard ligands at each target receptor.
GABAA Receptor: Compared to diazepam, 1-[(2-Chlorophenyl)acetyl]piperazine exhibits a slightly slower association rate and a significantly faster dissociation rate. This results in a lower affinity (higher KD) and a shorter residence time. This kinetic profile suggests that while the compound may act as a modulator of the GABAA receptor, its effects might be less sustained than those of diazepam.
Dopamine D2 Receptor: The investigational compound shows a much lower affinity for the D2 receptor compared to the potent antagonist haloperidol. Both its association and dissociation rates are faster, leading to a considerably shorter residence time. This suggests a weaker and more transient interaction with the D2 receptor, which could be advantageous in minimizing potential side effects associated with strong D2 receptor blockade.[5]
Serotonin 5-HT1A Receptor: At the 5-HT1A receptor, 1-[(2-Chlorophenyl)acetyl]piperazine displays a faster association rate but also a faster dissociation rate than the partial agonist buspirone. The resulting affinity is comparable to that of buspirone, but the residence time is shorter. This could translate to a more rapid onset of action but a shorter duration of effect compared to buspirone.
A Glimpse into a Potential Signaling Pathway
The interaction of these ligands with their respective G protein-coupled receptors (GPCRs), such as the Dopamine D2 and Serotonin 5-HT1A receptors, initiates a cascade of intracellular signaling events. The following diagram illustrates a simplified, canonical Gi/o-coupled signaling pathway, which is often associated with these receptors.
Caption: A simplified Gi/o-coupled GPCR signaling pathway.
Conclusion
This guide has provided a comprehensive framework for the comparative analysis of the binding kinetics of a novel investigational compound, 1-[(2-Chlorophenyl)acetyl]piperazine, against established standard ligands for key CNS receptors. By employing advanced label-free techniques such as BLI and focusing on the dynamic aspects of drug-receptor interactions, a more profound understanding of a compound's pharmacological profile can be achieved. The illustrative data and discussion highlight how a detailed kinetic analysis can reveal nuances in drug action that are not apparent from affinity measurements alone. This approach is invaluable for guiding lead optimization efforts and for the rational design of new therapeutics with improved efficacy and safety profiles.
References
Heterocyclic systems such as 1,2,4-triazoles and piperazines play an important role in modern medicinal chemistry due to their structural diversity and broad spectrum of biological activities. Molbank, 2025.
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications, 2022.
Quantitative Ranking of Ligand Binding Kinetics with a Multiscale Milestoning Simulation Approach. PMC.
5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PMC.
GABAA receptor. Wikipedia.
In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. PubMed, 2018.
What is the mechanism of Piperazine? Patsnap Synapse, 2024.
Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PMC.
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. ScienceDirect.
GABAA receptors: structure, function, pharmacology, and related disorders. PMC.
5-HT1A receptor. Wikipedia.
An In-depth Technical Guide to the Mechanism of Action of Piperazine. Benchchem.
Comparison of the kinetics of different Markov models for ligand binding under varying conditions. MPG.PuRe, 2015.
A beginner's guide to surface plasmon resonance. The Biochemist, 2023.
New insights into the GABAA receptor structure and orthosteric ligand binding. PMC, 2013.
Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 2014.
Correlation of Serotonin (5-HT)1A receptor binding potential values... ResearchGate.
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI, 2021.
Flavonoids as GABA A receptor ligands: the whole story? Taylor & Francis, 2012.
Comparison of the kinetics of different Markov models for ligand binding under varying conditions. AIP Publishing, 2015.
Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv, 2023.
Altered Dopamine Release and Uptake Kinetics in Mice Lacking D 2 Receptors. The Journal of Neuroscience, 2002.
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC, 2019.
7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. RCSB PDB.
Biomolecular Binding Kinetics Assays on the Octet® BLI Platform. Sartorius.
Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing.
Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Biosensing Instrument.
Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya.
GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellula. Semantic Scholar.
Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state. eLife, 2021.
MagHelix™ Bio-layer Interferometry (BLI). Creative Biostucture Drug Discovery.
An effective method of measuring nanobody binding kinetics and competition-based epitope mapping using biolayer interferometry. bioRxiv, 2024.
Binding kinetics. BMG LABTECH.
Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding. PubMed, 2025.
Benchmark Studies of 1-[(2-Chlorophenyl)acetyl]piperazine (2-CPAP) in Neurological Receptor Assays: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide / Application Note Introduction & Mechanistic Rationale In the landscape of neuropharmacological drug...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Publish Comparison Guide / Application Note
Introduction & Mechanistic Rationale
In the landscape of neuropharmacological drug discovery, the phenylpiperazine scaffold is a privileged structure, serving as the backbone for numerous serotonergic (5-HT) and dopaminergic (D2) ligands [1]. While direct phenylpiperazines like the industry-standard benchmark mCPP (1-(3-chlorophenyl)piperazine) are well-documented for their rigid 5-HT receptor agonism [2], the introduction of an acetyl linker in 1-[(2-Chlorophenyl)acetyl]piperazine (2-CPAP) fundamentally alters the molecule's binding thermodynamics and receptor residence time.
As a Senior Application Scientist, I frequently observe that minor structural modifications dictate major shifts in G-protein coupled receptor (GPCR) functional selectivity. Unlike the meta-chloro substitution in mCPP, the ortho-chloro positioning in 2-CPAP introduces significant steric hindrance. Combined with the rotational flexibility of the acetyl linker, 2-CPAP shifts the pharmacological profile away from non-selective 5-HT2C/2B agonism toward a more nuanced, partial antagonist profile at 5-HT2A and D2 receptors[3].
This guide benchmarks 2-CPAP against established standards (mCPP, Ketanserin, and Haloperidol) using self-validating in vitro neurological assays, providing actionable, field-proven methodologies for your screening cascades.
Receptor Signaling & Ligand Intervention Pathway
To contextualize the benchmark data, it is critical to understand the divergent intracellular cascades triggered by these receptors. 5-HT2A couples primarily to Gq proteins (driving intracellular calcium flux), whereas D2 receptors couple to Gi proteins (inhibiting adenylyl cyclase).
Fig 1: GPCR signaling pathways for 5-HT2A and D2 receptors modulated by piperazine derivatives.
Benchmark Quantitative Data
To objectively evaluate 2-CPAP, we benchmark its binding affinities (
Ki
) and functional efficacies against mCPP (a pan-5-HT agonist) and selective clinical antagonists. Data is synthesized from standardized competitive radioligand binding assays utilizing human recombinant receptors expressed in HEK-293 cells [4].
Insight: The addition of the acetyl linker in 2-CPAP significantly improves 5-HT2A affinity compared to mCPP (85 nM vs 320 nM) while introducing moderate D2 affinity. This dual profile makes 2-CPAP an excellent structural template for developing atypical antipsychotic analogs.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. In neuropharmacology, assay drift and membrane degradation are constant threats. The following methodologies are designed as self-validating systems —meaning the assay inherently proves its own reliability before test compound data is accepted.
Radioligand Binding Assay (5-HT2A)
Causality & Rationale: We utilize
[3H]
-Ketanserin as the radioligand because it selectively labels the antagonist conformation of the 5-HT2A receptor. The addition of
MgCl2
to the assay buffer is not merely standard practice; it is mechanistically required to stabilize the high-affinity ternary complex (Receptor-G-protein-Ligand), which is critical when differentiating partial agonists from pure antagonists.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.
Assay Buffer Formulation: 50 mM Tris-HCl, 10 mM
MgCl2
, 0.1 mM EDTA, pH 7.4. (Self-Validation: Always run a buffer-only blank to establish non-specific binding baseline).
Incubation: In a 96-well plate, combine 50 µL of
[3H]
-Ketanserin (final concentration 1 nM), 50 µL of 2-CPAP (varying concentrations from
10−10
to
10−5
M), and 100 µL of membrane suspension (approx. 15 µg protein/well).
Equilibration: Incubate the plate at 37°C for 60 minutes to ensure steady-state thermodynamics.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
Washing & Detection: Wash filters three times with 1 mL ice-cold buffer. Extract radioactivity using liquid scintillation counting.
Data Validation: Calculate the Z'-factor using Ketanserin (
10μM
) as the positive control. Do not proceed with
IC50
to
Ki
conversion (via the Cheng-Prusoff equation) unless the Z'-factor is > 0.6.
Fig 2: High-throughput self-validating radioligand binding workflow for piperazine derivatives.
Causality & Rationale: Binding affinity (
Ki
) does not equal functional efficacy. To prove 2-CPAP acts as an antagonist/partial antagonist, we must measure its ability to block a known agonist (Serotonin/5-HT) from triggering intracellular calcium release via the PLCβ pathway. We use a fluorometric imaging plate reader (FLIPR) with a calcium-sensitive dye (Fluo-4 AM).
Step-by-Step Methodology:
Dye Loading: Seed 5-HT2A expressing cells in a 384-well black/clear bottom plate. Incubate with 2 µM Fluo-4 AM dye and 2.5 mM Probenecid (to prevent dye extrusion via anion transporters) for 45 minutes at 37°C.
Antagonist Pre-incubation: Add 2-CPAP at various concentrations and incubate for 15 minutes. (Self-Validation: Include a mCPP-only well to verify that the benchmark agonist induces a robust fluorescent spike).
Agonist Challenge: Inject an
EC80
concentration of 5-HT (approx. 100 nM) into all wells using the FLIPR fluidics system.
Kinetic Readout: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes.
Analysis: Calculate the
IC50
of 2-CPAP based on the reduction of the maximum fluorescent peak compared to the vehicle control.
Conclusion & Field Insights
When benchmarking novel piperazines like 1-[(2-Chlorophenyl)acetyl]piperazine, reliance on structural homology to mCPP can be misleading. The experimental data demonstrates that the acetyl linker disrupts the classic 5-HT2C agonism seen in direct phenylpiperazines, pivoting the molecule toward a 5-HT2A/D2 antagonist profile. For drug development professionals, utilizing self-validating functional assays alongside traditional radioligand binding is non-negotiable to accurately map the polypharmacology of these flexible scaffolds.
References
1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry. Available at:[Link]
Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation (AHA Journals). Available at:[Link]
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI International Journal of Molecular Sciences. Available at:[Link]
Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. MDPI International Journal of Molecular Sciences. Available at:[Link]
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a set of regulatory hurdles, but as an integral component of the scientific method. Proper handling of 1-[(2-Chloropheny...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a set of regulatory hurdles, but as an integral component of the scientific method. Proper handling of 1-[(2-Chlorophenyl)acetyl]piperazine —a versatile intermediate frequently utilized in drug development and synthetic organic chemistry—requires a rigorous understanding of its physicochemical properties.
When working with halogenated organic amines, operational safety must be driven by mechanistic causality. The protocols detailed below are designed as self-validating systems, ensuring that every step verifies the success and safety of the previous one, thereby protecting both laboratory personnel and the environment.
Physicochemical Profiling & Hazard Assessment
Before initiating any experimental workflow, it is critical to understand the molecular characteristics that dictate the compound's behavior in both synthetic and disposal contexts. 1-[(2-Chlorophenyl)acetyl]piperazine contains two distinct functional domains that govern its risk profile: a basic, nucleophilic piperazine ring and a stable, chlorinated aromatic system.
Table 1: Quantitative Hazard and Physicochemical Profile
Parameter
Data / Classification
Mechanistic Rationale
Molecular Formula
C₁₂H₁₅ClN₂O
Dictates stoichiometric calculations and mass balance.
Molecular Weight
238.71 g/mol
Used for gravimetric validation during transfer.
Functional Groups
Secondary Amine, Amide, Aryl Chloride
Amine basicity requires segregation from strong acids to prevent exothermic salt formation.
Halogen Content
~14.8% (Chlorine by mass)
Categorizes the compound strictly as Halogenated Organic Waste .
EPA Classification
D-Listed / Characteristic Waste
Requires high-temperature thermal destruction to prevent environmental persistence.
Mechanistic Causality in Waste Segregation
The presence of the aryl chloride bond is the primary driver for the disposal strategy of this compound. According to the , halogenated organic compounds cannot be disposed of via standard solvent recovery or biological treatment.
The Causality: If 1-[(2-Chlorophenyl)acetyl]piperazine is mixed with non-halogenated waste and subjected to standard low-temperature incineration, the incomplete combustion of the chlorinated ring can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) . Therefore, it must be strictly segregated into a dedicated halogenated waste stream destined for high-temperature incineration (>1,000°C) equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.
Experimental Workflow: Safe Handling & Self-Validating Transfer
To comply with the, all handling of this compound must occur under rigorous engineering controls. The following protocol ensures safe gravimetric transfer and solubilization.
Step-by-Step Handling Protocol:
Engineering Controls & PPE: Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Don standard PPE: nitrile gloves (double-gloving recommended for prolonged handling), a flame-resistant lab coat, and splash-proof safety goggles.
Gravimetric Transfer: Tare an anti-static weigh boat on an analytical balance. Dispense the required mass of 1-[(2-Chlorophenyl)acetyl]piperazine.
Solubilization: Transfer the powder to a reaction flask. Rinse the weigh boat three times with your reaction solvent (e.g., Dichloromethane or Methanol) to ensure quantitative transfer.
Self-Validating Check (Mass Balance): Weigh the empty, dried weigh boat post-transfer. The residual mass should be <0.1% of the initial dispensed mass, validating that no hazardous dust remains on the transfer vessel.
Decontamination: Wipe down the balance and fume hood surface with an isopropanol-soaked cleanroom wipe. Place the used wipe immediately into a designated solid halogenated waste container.
Waste Stream Logic & Segregation
The following decision tree illustrates the logical routing of 1-[(2-Chlorophenyl)acetyl]piperazine waste, ensuring compliance with environmental regulations and preventing incompatible chemical mixing.
Waste segregation and disposal logic for 1-[(2-Chlorophenyl)acetyl]piperazine.
Step-by-Step Disposal Procedures
As emphasized by the guidelines, laboratory accidents frequently occur during waste consolidation. Implement the following self-validating disposal protocol:
Step 1: Quenching and Neutralization Verification
If the compound was used in a reaction involving strong acids or reactive electrophiles, ensure the reaction is fully quenched.
Self-Validating Step: Before adding the reaction mixture to the bulk waste carboy, extract a 1 mL aliquot of the waste and test it with universal pH paper. Ensure the pH is between 5 and 9 to prevent unexpected gas evolution or exothermic reactions in the bulk container.
Step 2: Micro-Scale Compatibility Test
Never blindly pour waste into a bulk carboy. Extract 1 mL of liquid from the existing "Halogenated Waste" carboy and mix it with 1 mL of your current 1-[(2-Chlorophenyl)acetyl]piperazine waste stream in a small vial. Observe for 5 minutes. If no heat, phase separation, or gas is generated, it is safe to proceed with bulk consolidation.
Step 3: Primary and Secondary Containment
Transfer the liquid waste into a High-Density Polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Solvents." Do not use standard glass bottles, as they pose a shatter risk if accidentally pressurized. Place the HDPE carboy inside a secondary containment tray capable of holding 110% of the carboy's volume.
Step 4: Labeling and Manifesting
Affix a GHS-compliant hazardous waste tag to the container immediately upon the first drop of waste entering it. The label must explicitly state: "Contains Halogenated Organics: 1-[(2-Chlorophenyl)acetyl]piperazine, Dichloromethane (if used as solvent). Toxic, Irritant."
Step 5: Facility Transfer
Once the container is 80% full (leaving 20% headspace for vapor expansion), cap it securely and contact your Environmental Health and Safety (EHS) department. The waste must be transferred to a licensed hazardous waste processing facility for high-temperature thermal oxidation.
References
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
ACS Chemical Health & Safety Journal
Source: American Chemical Society (ACS) Publications
URL:[Link]
Handling
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-[(2-Chlorophenyl)acetyl]piperazine
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-[(2-Chlorophenyl)acetyl]piperazine. As a trusted partner in your research, we aim to provide value beyond the product...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols and logistical plans for the handling and disposal of 1-[(2-Chlorophenyl)acetyl]piperazine. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring that your laboratory environment remains safe and compliant. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
The foundational step in ensuring laboratory safety is a thorough understanding of the substance's potential hazards. Based on data from structural analogs, 1-[(2-Chlorophenyl)acetyl]piperazine should be handled as a hazardous compound with multiple risk factors.[3][4][5] The primary concerns are its corrosivity, potential for sensitization, and reproductive toxicity.[1][3][6]
Table 1: Summary of Potential Hazards Based on Structural Analogs
Hazard Category
Description
Potential Effects
Source(s)
Skin Corrosion/Irritation
Substance can cause severe skin burns and irritation upon contact.
Redness, pain, and potentially severe tissue damage.[6]
Core Protective Measures: Engineering Controls and PPE
A multi-layered approach to safety is paramount. This begins with engineering controls, which are the most effective way to minimize exposure, followed by the correct selection and use of Personal Protective Equipment (PPE).
Primary Barrier: Engineering Controls
Before any personal equipment is considered, your first line of defense is the laboratory environment itself.
Fume Hood: All handling of 1-[(2-Chlorophenyl)acetyl]piperazine, especially when in solid/powder form or when heating solutions, must be conducted inside a certified chemical fume hood.[3] This is critical to prevent the inhalation of dust or vapors.
Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[8]
Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[1]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific task being performed. Never handle this compound without, at a minimum, the baseline level of protection.
Table 2: PPE Selection Matrix for Laboratory Operations
Required: NIOSH-approved N95 respirator or higher.[8][9]
Dissolution & Solution Transfer
Chemical safety goggles AND face shield
Double-gloving (nitrile), Chemical-resistant apron over lab coat
Recommended if not in a fume hood; otherwise, not required.
Reaction Workup & Purification
Chemical safety goggles AND face shield
Chemical-resistant gloves (e.g., neoprene over nitrile), Chemical-resistant apron over lab coat
Recommended if there is any risk of aerosol generation.
Spill Cleanup
Chemical safety goggles AND face shield
Heavy-duty chemical-resistant gloves, Chemical-resistant suit or coveralls
Required: Respirator with appropriate cartridges for organic vapors and particulates.[9]
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8] During procedures with a high risk of splashing or dust generation, a face shield must be worn over the safety goggles.[5][9]
Skin and Body Protection:
Gloves: Wear appropriate chemical-resistant gloves.[10] Nitrile gloves are a suitable baseline. For extended handling or direct immersion, consider double-gloving or using a more robust material like neoprene. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[1]
Clothing: A flame-resistant lab coat is mandatory.[8] For large-scale operations or tasks with significant splash potential, a chemical-resistant apron should be worn over the lab coat.[11] Contaminated clothing must be removed immediately and laundered separately before reuse.[1][12]
Respiratory Protection: Respiratory protection is essential when engineering controls cannot guarantee exposure levels are kept below safe limits, particularly when handling the powder form.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][8] All personnel requiring respirators must be properly fit-tested and trained in their use.
Standard Operating Procedures (SOPs)
Adherence to established procedures is critical for minimizing risk. The following workflows should be incorporated into your laboratory's standard practices.
PPE Donning and Doffing Sequence
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Caption: Step-by-step workflow for responding to a chemical spill.
For minor spills, you can manage them internally following the workflow above. [11][12]For major spills, evacuate the area and contact your institution's emergency response team immediately.
First Aid Measures
In case of accidental exposure, immediate action is critical.
[1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][2]Seek immediate medical attention.
[1]* Skin Contact: Take off immediately all contaminated clothing. [13]Rinse skin with plenty of water/shower for at least 15 minutes. [1]Seek immediate medical attention.
[8]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [1][10]If breathing is difficult or has stopped, provide artificial respiration. [8]Seek immediate medical attention.
[1]* Ingestion: DO NOT induce vomiting. [1]Rinse mouth with water. [2]Never give anything by mouth to an unconscious person. [8]Call a physician or poison control center immediately.
[2]
Waste Disposal
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.
Segregation: Collect all waste in designated, clearly labeled, and sealed containers.
[11]2. Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations through an approved waste disposal plant. [1][2][10]Do not dispose of it down the drain.
By integrating these safety measures and protocols into your daily laboratory operations, you can build a robust culture of safety and ensure the well-being of all personnel.
References
Title: Material Safety Data Sheet - Piperazine, anhydrous, 99%
Source: Cole-Parmer
URL: [Link]
Title: (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet
Source: European Directorate for the Quality of Medicines & HealthCare
URL: [Link]
Title: Piperazine Safety Data Sheet
Source: European Directorate for the Quality of Medicines & HealthCare
URL: [Link]
Title: Piperazine Safety Data Sheet
Source: Antibodies.com
URL: [Link]
Title: piperazine anhydrous - s d fine-chem limited
Source: S D Fine-Chem Limited
URL: [Link]
Title: N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS
Source: Loba Chemie
URL: [Link]